4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKDYWTUAIWEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperazine with benzo[d][1,3]dioxole-5-ylmethyl chloride, followed by the condensation with 6,8-dimethyl-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as xylene, with potassium carbonate as a base, and requires heating to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The structural formula is represented as:
-
Anticancer Properties :
- Research indicates that derivatives of chromenone compounds exhibit significant anticancer activity. For instance, certain chromenone derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) with IC50 values in the low micromolar range. In a study, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 cells, highlighting the potential of this class of compounds in cancer therapy .
-
Neuroprotective Effects :
- Compounds similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one have been explored for their neuroprotective effects. Studies suggest that these compounds may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. For instance:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine) | O-acylation reaction | Anticancer activity |
| 6-chloroquinazoline derivative | Substitution reactions | Antimicrobial activity |
Case Studies
-
Study on Anticancer Activity :
- A comprehensive study published in a peer-reviewed journal evaluated the anticancer effects of a series of chromenone derivatives, including those similar to the target compound. The results indicated that modifications in the chromenone structure significantly influenced cytotoxicity against cancer cell lines .
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, leading to reduced tumor growth in cancer models . The compound may also modulate neurotransmitter systems, influencing GABAergic neurotransmission in the brain .
Comparison with Similar Compounds
Substituent Variation on Piperazine: Ethyl vs. Benzodioxolylmethyl
Compound : 4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (CAS 900266-59-3)
- Key Difference : The piperazine nitrogen is substituted with an ethyl group instead of benzodioxolylmethyl.
- This could improve blood-brain barrier penetration but reduce aqueous solubility. Receptor Binding: Benzodioxole’s electron-rich structure may favor interactions with aromatic residues in enzyme active sites (e.g., monoamine oxidases), whereas ethyl groups offer minimal steric hindrance.
- Data Summary :
Core Heterocycle Replacement: Coumarin vs. Triazole
Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Key Difference : The piperazine is replaced with a hydroxymethyl-triazole ring.
- Electronic Effects: Triazoles are less basic than piperazines, which may alter pH-dependent solubility and protein interactions.
- Synthetic Relevance : This analog highlights the versatility of coumarin derivatives in click chemistry applications .
Benzodioxole-Containing Heterocycles with Divergent Cores
Compound 1: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) Compound 2: Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 7)
- Key Differences: Core Structure: Compound 74 uses a thiazole-carboxamide scaffold, while Compound 7 is a benzimidazole derivative. Both retain benzodioxole or benzylamino groups but lack the coumarin backbone. Pharmacological Implications: Thiazoles and benzimidazoles are associated with kinase inhibition and antimicrobial activity, contrasting with coumarin’s traditional roles.
Structural Analogues in Pharmaceutical Impurities
Impurity B (CAS 62337-66-0) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Key Difference : A triazolopyridine core replaces coumarin, with a phenylpiperazine side chain.
- Regulatory Relevance : Such impurities highlight synthetic pathways involving piperazine intermediates, underscoring the need for rigorous purification in coumarin derivative synthesis .
Biological Activity
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a derivative of chromenone and piperazine, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-cancer, and anti-inflammatory properties.
Chemical Structure
The compound is characterized by the following structural components:
- Chromone moiety : A fused benzopyran ring system.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzo[d][1,3]dioxole group : A fused bicyclic structure that contributes to the compound's biological properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit varying degrees of antimicrobial activity. In a study assessing the antimicrobial properties of synthesized benzoxazepine derivatives, significant activity was observed against certain bacterial pathogens. The study reported limited antimicrobial effects but noted effectiveness against specific strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound 9 | High | Moderate |
| Compound 10 | Moderate | High |
| Compound 14 | Moderate | Low |
Anti-Cancer Activity
The anti-cancer potential of similar compounds has been explored extensively. For instance, arylpiperazine derivatives have been reported as promising candidates for site-directed chemotherapy in prostate cancer treatment . The synthesized derivatives demonstrated cytotoxic effects against various solid tumor cell lines, with some compounds significantly inhibiting cell proliferation and inducing apoptosis .
Anti-Inflammatory Activity
In studies focusing on inflammatory responses, compounds related to the chromenone structure have shown the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest a potential role in managing inflammatory conditions .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest favorable interactions with key oncogenic pathways .
Q & A
Basic: What synthetic methodologies are recommended for constructing the piperazine-benzodioxole moiety in this compound, and how can intermediates be validated?
Methodological Answer:
The piperazine-benzodioxole subunit can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(bromomethyl)benzo[d][1,3]dioxole with a pre-synthesized piperazine derivative (e.g., 1-methylpiperazine) under reflux in acetonitrile with a base like KCO achieves the linkage . Intermediate validation requires:
- HPLC : Monitor reaction progress using a C18 column (methanol/water gradient, 1.0 mL/min) .
- NMR : Confirm methylene bridge formation (δ 3.5–4.0 ppm for –CH–N– in H NMR) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 220.31 for [M+H] of intermediates) .
Basic: How should researchers design initial biological assays to screen this compound for CNS activity?
Methodological Answer:
Prioritize receptor-binding assays targeting dopamine (D2/D3) or serotonin (5-HT) receptors due to structural similarities to piperazine-based pharmacophores .
- Radioligand Displacement Assays : Use H-spiperone for D2 receptors (IC determination) .
- Cell-Based cAMP Assays : Monitor GPCR modulation in CHO-K1 cells transfected with human 5-HT receptors .
- Positive Controls : Include aripiprazole (D2 partial agonist) or buspirone (5-HT agonist) .
Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be systematically addressed during formulation studies?
Methodological Answer:
Contradictions arise from solvent polarity and aggregation. Mitigate via:
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Detect nanoparticle formation at >1 mg/mL concentrations .
- pH-Dependent Studies : Adjust buffer pH (4.6–7.4) to mimic physiological conditions and measure solubility shifts .
Advanced: What computational approaches predict the compound’s metabolic stability, and how can in vitro results be validated?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict cytochrome P450 (CYP3A4/2D6) metabolism sites .
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Apply high-resolution MS (HRMS) with fragmentation patterns to detect hydroxylated or N-dealkylated products .
Advanced: How can researchers resolve discrepancies in cytotoxicity profiles across cancer cell lines (e.g., HepG2 vs. MCF-7)?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
- Proteomic Analysis : Use Western blotting to quantify pro-apoptotic markers (e.g., caspase-3 cleavage) .
- Redox Status Assays : Measure ROS levels via DCFH-DA fluorescence to assess oxidative stress contributions .
Basic: What chromatographic methods are optimal for purity analysis of the final compound?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with methanol:buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
- Detection : UV at 254 nm (chromen-2-one absorption) .
- System Suitability : Ensure resolution (R > 2.0) from close-eluting impurities (e.g., demethylated by-products) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the chromen-2-one core for enhanced bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with halogen (Cl, F) or methoxy substitutions at C6/C8 positions .
- Piperazine Substitution : Compare N-methyl vs. N-aryl variants (e.g., 4-phenylpiperazine) using molecular docking .
- Biological Testing : Rank analogs via IC values in receptor-binding and cytotoxicity assays .
Advanced: What experimental strategies validate the compound’s blood-brain barrier (BBB) penetration potential?
Methodological Answer:
- PAMPA-BBB Assay : Measure permeability (Pe) using a lipid membrane model (Pe > 4.0 × 10 cm/s indicates high penetration) .
- In Vivo Imaging : Administer C-labeled compound to rodents and quantify brain:plasma ratios via scintillation counting .
- MDCK-MDR1 Transport Assay : Assess efflux by P-glycoprotein (P-gp), a key BBB resistance factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
